1,3-Dimethylbutylamine

Catalog No.
S577102
CAS No.
108-09-8
M.F
C6H15N
M. Wt
101.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethylbutylamine

CAS Number

108-09-8

Product Name

1,3-Dimethylbutylamine

IUPAC Name

4-methylpentan-2-amine

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

InChI

InChI=1S/C6H15N/c1-5(2)4-6(3)7/h5-6H,4,7H2,1-3H3

InChI Key

UNBMPKNTYKDYCG-UHFFFAOYSA-N

SMILES

CC(C)CC(C)N

Synonyms

4-Methyl-2-pentanamine; (±)-1,3-Dimethylbutylamine; (±)-4-Methyl-2-Pentanamine; 1,3-Dimethylbutanamine; 2-Amino-4-methylpentane; 4-Methyl-2-aminopentane; DL-1,3-Dimethylbutylamine; NSC 48080

Canonical SMILES

CC(C)CC(C)N

Potential Stimulant Effects:

Research suggests that 1,3-Dimethylbutylamine may possess stimulant properties. A study published in the journal "Drug Testing and Analysis" identified 1,3-DMBA in several dietary supplements marketed for weight loss and energy enhancement []. However, the study emphasizes that the physiological and toxicological properties of 1,3-DMBA remain unknown, and further research is needed to understand its potential effects [].

Chromatography Applications:

1,3-DMBA has been utilized in research investigating the application of unfunctionalised polymethacrylate resin as a stationary phase in liquid chromatography with UV detection []. This research explored the potential of this resin for separating various types of molecules.

Differentiating Natural vs. Synthetic Sources:

Studies have aimed to differentiate between naturally occurring and synthetic sources of 1,3-DMBA. Research published in "Journal of Pharmaceutical and Biomedical Analysis" developed methods to analyze tea leaves and dietary supplements for the presence of 1,3-DMBA, aiming to distinguish between its natural occurrence in some tea varieties and synthetic addition to dietary supplements [].

1,3-Dimethylbutylamine (1,3-DMBA) is a stimulant drug structurally similar to methylhexanamine (commonly referred to as DMAA) but with a butyl group replacing the pentyl group []. It belongs to the class of aliphatic amines [].

1,3-DMBA exists naturally in some plants in trace amounts, but the form found in dietary supplements is likely synthetically produced []. While some research has explored its potential effects, due to safety concerns, it is no longer allowed for use in dietary supplements [].


Molecular Structure Analysis

The chemical formula for 1,3-DMBA is C6H15N. Its structure features a central carbon chain (butane) with a methyl group attached at the first carbon and an amine group (NH2) attached to the third carbon []. This structure classifies it as a primary amine, where the amine group is bonded to only one alkyl group.

The presence of the amine group makes 1,3-DMBA a weak base, able to accept a proton in aqueous solutions. The two methyl groups contribute to the overall lipophilicity (fat-solubility) of the molecule [].


Chemical Reactions Analysis

  • Acid-Base Reactions: As a primary amine, 1,3-DMBA can undergo acid-base reactions, accepting a proton from Brønsted-Lowry acids to form a positively charged ammonium ion [].
  • Alkylation Reactions: The amine group can also participate in alkylation reactions, where an alkyl group is transferred to the nitrogen atom.

Physical And Chemical Properties Analysis

  • Melting Point: No data publicly available.
  • Boiling Point: 106 °C [].
  • Solubility: Information on specific solubility is limited, but given its amine functionality, 1,3-DMBA is likely soluble in organic solvents and has some solubility in water.
  • Stability: Data on stability is limited, but amines can be susceptible to oxidation and degradation under certain conditions.

The exact mechanism of action of 1,3-DMBA is not fully understood. Due to its structural similarity to methylhexanamine (DMAA), it is believed to act as a stimulant by increasing the release of neurotransmitters like dopamine, norepinephrine, and epinephrine []. These neurotransmitters play a role in alertness, focus, and energy regulation.

1,3-DMBA is considered a potentially unsafe substance. The US Food and Drug Administration (FDA) banned its use in dietary supplements in 2015 due to concerns about its safety profile []. Studies suggest it can elevate blood pressure and heart rate, and there have been reports of serious adverse effects, including heart attack and stroke, in individuals who have consumed it [].

Physical Description

1,3-dimethylbutylamine appears as a liquid with a fishlike odor. Less dense than water. Flash point 39 - 55°F. Vapors heavier than air. May be toxic by ingestion, inhalation and skin absorption.

XLogP3

1.4

Boiling Point

223 to 228 °F at 760 mm Hg (NTP, 1992)
109.0 °C

Flash Point

55 °F (NTP, 1992)

Density

0.75 at 68 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

108-09-8

Wikipedia

1,3-dimethylbutylamine

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

2-Pentanamine, 4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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